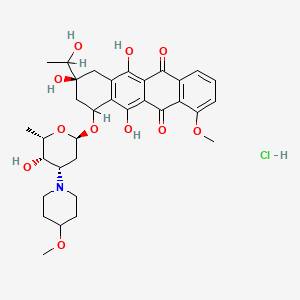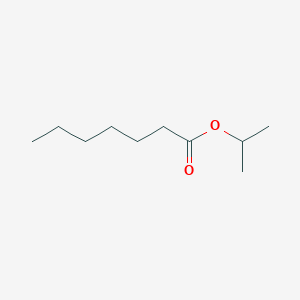
Heptanoic acid, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a clear, colorless liquid with a mild, fruity odor. This ester is primarily used in the flavor and fragrance industry due to its pleasant aroma.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Heptanoic acid can be reacted with 1-methylethanol (isopropanol) in the presence of an acid catalyst (such as sulfuric acid) to form heptanoic acid, 1-methylethyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the ester product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield heptanoic acid and 1-methylethanol.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce heptanol.
Oxidation: Oxidation of this compound can lead to the formation of heptanoic acid.
Common Reagents and Conditions:
Hydrolysis: HCl or NaOH, heat.
Reduction: LiAlH4, ether solvent, followed by water.
Oxidation: Potassium permanganate (KMnO4), alkaline conditions.
Major Products Formed:
Hydrolysis: Heptanoic acid and 1-methylethanol.
Reduction: Heptanol.
Oxidation: Heptanoic acid.
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, 1-methylethyl ester is used in various scientific research applications:
Chemistry: It serves as a solvent and reagent in organic synthesis.
Biology: It is used in the study of lipid metabolism and as a component in cell culture media.
Medicine: The compound is investigated for its potential antimicrobial properties.
Industry: It is utilized in the production of fragrances and flavors, as well as in the formulation of cosmetics and personal care products.
Wirkmechanismus
The mechanism by which heptanoic acid, 1-methylethyl ester exerts its effects depends on its application:
As a Solvent: It acts as a medium for chemical reactions, dissolving various organic compounds.
In Biological Systems: It may interact with cell membranes, affecting membrane fluidity and permeability.
In Medicine: Its antimicrobial properties may involve disrupting microbial cell walls or inhibiting enzyme activity.
Molecular Targets and Pathways Involved:
Solvent: Interaction with organic compounds.
Biological Systems: Membrane components.
Antimicrobial: Enzymes and cell wall components.
Vergleich Mit ähnlichen Verbindungen
Heptanoic acid, 1-methylethyl ester is similar to other esters of fatty acids, such as:
Butyric acid, ethyl ester
Hexanoic acid, methyl ester
Octanoic acid, ethyl ester
Uniqueness:
Fragrance: Its mild, fruity odor is distinct compared to other esters.
Solubility: It has unique solubility properties that make it suitable for specific applications.
Eigenschaften
CAS-Nummer |
34997-46-1 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
propan-2-yl heptanoate |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-10(11)12-9(2)3/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
RMQUEHVMCJEEOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


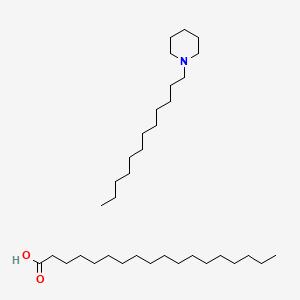
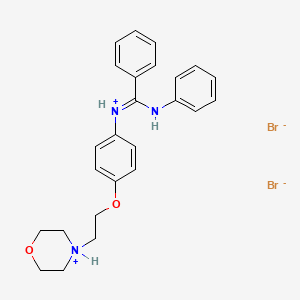
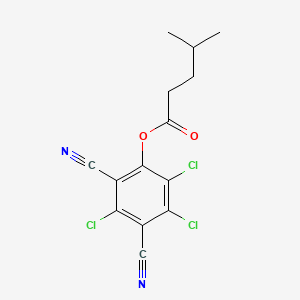
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
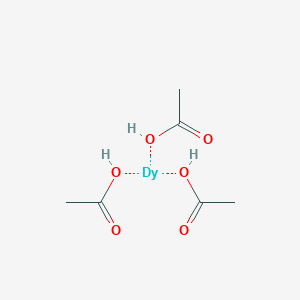
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
